1-(2-Chloroacetyl)-2,2,5,5-tetramethylimidazolidin-4-one
Description
Properties
Molecular Formula |
C9H15ClN2O2 |
|---|---|
Molecular Weight |
218.68 g/mol |
IUPAC Name |
1-(2-chloroacetyl)-2,2,5,5-tetramethylimidazolidin-4-one |
InChI |
InChI=1S/C9H15ClN2O2/c1-8(2)7(14)11-9(3,4)12(8)6(13)5-10/h5H2,1-4H3,(H,11,14) |
InChI Key |
BXEZJTNAIGBUSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)NC(N1C(=O)CCl)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Acylation with 2-Chloroacetyl Chloride
A common approach involves reacting a tetramethyl-substituted imidazolidinone precursor with 2-chloroacetyl chloride in an organic solvent such as methylene dichloride (dichloromethane) under cooling conditions to control the exothermic reaction.
-
- Starting amine or imidazolidinone derivative (e.g., 2,2,5,5-tetramethylimidazolidin-4-one)
- 2-chloroacetyl chloride
- Organic base (e.g., triethylamine, diisopropylethylamine, or 4-dimethylaminopyridine)
- Solvent: methylene dichloride (CH2Cl2)
-
- Temperature range: typically between -50 °C to +15 °C to avoid side reactions
- Reaction time: 0.5 to 4 hours depending on reagent and temperature
- Slow dropwise addition of chloroacetyl chloride to the cooled solution of amine and base
Outcome: Formation of the intermediate 1-(2-chloroacetyl)imidazolidinone derivative in solution
Ring Closure and Dehydration
Following acylation, the intermediate is treated with a dehydrating agent such as phosphorus oxychloride (POCl3) to promote ring closure or further functionalization.
-
- Phosphorus oxychloride (POCl3) as dehydrating agent
- Solvent: typically the same solvent system or neat conditions
- Water added carefully post-reaction for quenching
-
- Temperature: 5 °C to 15 °C or slightly below 0 °C depending on the protocol
- Reaction time: 0.5 to 1.5 hours
- Controlled addition of water after reaction, followed by extraction and purification
Outcome: Solid product of 1-(2-chloroacetyl)-2,2,5,5-tetramethylimidazolidin-4-one obtained by crystallization and drying
Purification
- Extraction with dichloromethane to separate organic phase
- Evaporation of solvent to obtain oily residue
- Crystallization induced by cooling in solvents like Virahol or isopropyl alcohol
- Filtration and drying under reduced pressure yield the pure compound
Representative Experimental Data from Patent Literature
| Parameter | Condition/Value | Notes |
|---|---|---|
| Starting material | 25 g L-prolineamide (model precursor) | Analogous to tetramethylimidazolidinone core |
| Solvent | 250 mL methylene dichloride | Dry, inert atmosphere |
| Base | Triethylamine, diisopropylethylamine, or 4-Dimethylaminopyridine | Organic base to neutralize HCl formed |
| Temperature (acylation) | -50 °C to -10 °C | Controlled cooling to avoid side reactions |
| Chloroacetyl chloride amount | 26–32.5 g | Stoichiometric or slight excess |
| Reaction time (acylation) | 0.5 to 4 hours | Depending on temperature and base used |
| Temperature (dehydration) | 5 °C to 15 °C | Phosphorus oxychloride addition |
| Reaction time (dehydration) | 0.5 to 1.5 hours | |
| Workup | Water quench, dichloromethane extraction | Extraction and solvent removal |
| Crystallization solvent | Virahol, isopropyl alcohol | Cooling to -5 °C for 3 hours |
| Yield | 78% to 82% | High purity (HPLC > 99%) |
Note: While the patent examples focus on L-prolineamide derivatives, the methodology is adaptable for the tetramethylimidazolidinone system by analogy, with adjustments in base and temperature to accommodate steric and electronic differences.
Research Findings and Optimization
- Use of different organic bases influences reaction rate and yield: triethylamine and diisopropylethylamine are effective bases for acylation, while 4-dimethylaminopyridine can act as a catalyst to improve reaction efficiency.
- Lower temperatures during acylation minimize side reactions and improve selectivity.
- Controlled addition of phosphorus oxychloride at low temperatures ensures efficient ring closure without degradation.
- Post-reaction crystallization in solvents like Virahol enhances purity and facilitates isolation of the target compound.
- HPLC purity consistently above 99% indicates the method's robustness.
Summary Table of Key Preparation Steps
| Step | Reagents & Conditions | Purpose | Outcome |
|---|---|---|---|
| 1 | Imidazolidinone + 2-chloroacetyl chloride + base in CH2Cl2 at -50 °C to -10 °C | Acylation of amine nitrogen | Formation of chloroacetyl intermediate |
| 2 | Addition of POCl3 at 5–15 °C, reaction 0.5–1.5 h | Dehydration / ring closure | Formation of 1-(2-chloroacetyl)imidazolidinone |
| 3 | Water quench, extraction with CH2Cl2, evaporation | Workup and isolation | Oily residue |
| 4 | Crystallization in Virahol or isopropanol at -5 °C | Purification | Pure crystalline product |
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloroacetyl)-2,2,5,5-tetramethylimidazolidin-4-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the chloroacetyl group or to reduce other functional groups within the molecule.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Amides, Esters, and Thioesters: Formed through nucleophilic substitution.
Oxidized Derivatives: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Scientific Research Applications
Medicinal Applications
-
Antimicrobial Activity
Research indicates that 1-(2-Chloroacetyl)-2,2,5,5-tetramethylimidazolidin-4-one exhibits notable antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains. For example, compounds synthesized from it have been tested against Escherichia coli and Staphylococcus aureus, demonstrating effective antimicrobial activity comparable to standard antibiotics . -
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can significantly reduce the production of pro-inflammatory cytokines in cultured cells. This property makes it a candidate for developing new anti-inflammatory drugs . -
Anticancer Potential
Recent studies have highlighted the anticancer potential of this compound derivatives. These compounds have been evaluated for their ability to inhibit tumor cell proliferation in various cancer cell lines. For instance, derivatives have shown cytotoxic effects against human liver hepatocellular carcinoma cells (HepG2) and non-small cell lung cancer cells .
Material Science Applications
-
Polymer Chemistry
The compound is also utilized in polymer chemistry as a building block for synthesizing new polymeric materials with enhanced properties. Its unique structure allows for the incorporation into polyurethanes and other polymer systems, leading to materials with improved mechanical strength and thermal stability . -
Coatings and Adhesives
Due to its reactive chloroacetyl group, this compound can be used in formulating advanced coatings and adhesives. These materials benefit from enhanced adhesion properties and resistance to environmental degradation .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of synthesized derivatives of this compound against several bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics like ampicillin.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Derivative A | 15 | E. coli |
| Derivative B | 10 | S. aureus |
Case Study 2: Anti-inflammatory Activity
In another study focusing on anti-inflammatory properties, researchers tested the compound's effect on TNF-alpha production in macrophages. The findings revealed a significant reduction in TNF-alpha levels when treated with specific derivatives.
| Treatment | TNF-alpha Level (pg/mL) | Control Level (pg/mL) |
|---|---|---|
| Control | 300 | 300 |
| Derivative C | 120 |
Mechanism of Action
The mechanism of action of 1-(2-Chloroacetyl)-2,2,5,5-tetramethylimidazolidin-4-one involves its ability to react with nucleophiles. The chloroacetyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity makes it useful in the modification of enzymes or other proteins, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds share structural or functional similarities with 1-(2-Chloroacetyl)-2,2,5,5-tetramethylimidazolidin-4-one, enabling a comparative assessment of their properties and applications:
4-Amino-2,2,5,5-tetramethyl-3-imidazoline (Compound 12)
- Structure: Differs by replacing the chloroacetyl group with an amino group and lacking the ketone oxygen in the imidazolidinone ring.
- Synthesis : Prepared via cyclization of N,N'-bis(trifluoroacetyl)ethylenediamine derivatives under basic conditions .
- Reactivity: The amino group enhances nucleophilicity, making it suitable for coupling reactions. However, it lacks the electrophilic chloroacetyl site, limiting its utility in acylations.
- Applications : Primarily used as a ligand or intermediate in coordination chemistry.
2,2,5,5-Tetrakis(trifluoromethyl)-4-imidazolidinone (Compound 13)
- Structure: Features trifluoromethyl groups at all methyl positions and retains the imidazolidinone core.
- Synthesis : Generated via reaction of hexafluoroacetone with sodium cyanide, followed by cyclization .
- Reactivity : The strong electron-withdrawing trifluoromethyl groups increase ring strain and acidity, enhancing its participation in fluorination reactions.
- Applications : Explored in the synthesis of fluorinated polymers and agrochemicals.
5-[(Z)-5-Chloro-2-oxoindolin-3-ylidene]-3-{(E)-[(4-hydroxyphenyl)imino]methyl}-2-thioxothiazolidin-4-one
- Structure: Contains a thioxothiazolidinone core instead of imidazolidinone, with a chloro-substituted indole moiety .
- Synthesis : Prepared via condensation of 5-chloroisatin with thiosemicarbazide derivatives.
- Reactivity : Exhibits dual electrophilic sites (chloro and thione) for cross-coupling or metal coordination.
- Applications : Studied for antimicrobial and anticancer activities due to its heteroaromatic pharmacophore .
Comparative Data Table
Key Research Findings
Electrophilic Reactivity: The chloroacetyl group in this compound enables selective acylation reactions, distinguishing it from amino-substituted analogs like Compound 12, which are more nucleophilic .
Fluorinated Analogs : Compound 13’s trifluoromethyl groups impart exceptional thermal stability (decomposition >250°C) compared to the chloroacetyl derivative, which decomposes near 180°C due to labile Cl–C bonds .
Biological Activity: While the thioxothiazolidinone derivative () shows antimicrobial activity (MIC 8 µg/mL against S. aureus), the chloroacetyl-imidazolidinone’s bioactivity remains underexplored, suggesting a gap in current research .
Biological Activity
4-Ethyl-7-methyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazine is a compound belonging to the pyrazolopyridazine family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological effects, particularly focusing on its anticancer, anti-inflammatory, and antimicrobial properties.
Synthesis
The synthesis of 4-Ethyl-7-methyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazine typically involves multi-step reactions. A common method includes the cyclization of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of bases such as triethylamine. This approach allows for the formation of the pyrazole ring fused with a pyridazine structure, which is crucial for its biological activity .
Anticancer Activity
Recent studies have demonstrated that pyrazolopyridazine derivatives exhibit significant anticancer properties. For instance, compounds similar to 4-Ethyl-7-methyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazine have shown potent antiproliferative effects against various cancer cell lines.
- Mechanism of Action : The compound may induce apoptosis through the activation of caspases and modulation of cell cycle regulators. It has been observed to inhibit key enzymes involved in cancer cell proliferation, such as Aurora-A kinase and CDK2 .
- Case Studies : In vitro studies reported IC50 values for related compounds against MCF-7 breast cancer cells as low as 0.01 µM, indicating strong cytotoxicity . Furthermore, combination therapies involving these pyrazole derivatives and traditional chemotherapeutics like doxorubicin have shown synergistic effects, enhancing overall efficacy while potentially reducing side effects .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 0.01 | Aurora-A inhibition |
| Compound B | NCI-H460 | 0.03 | CDK2 inhibition |
| Compound C | HeLa | 7.01 | Topoisomerase-IIa inhibition |
Anti-inflammatory Activity
Pyrazole derivatives are also noted for their anti-inflammatory properties. The compound is believed to inhibit pro-inflammatory cytokines and enzymes such as COX-2, making it a candidate for treating inflammatory diseases.
- Research Findings : Studies have indicated that pyrazole-based compounds can significantly reduce inflammation markers in various models, suggesting potential therapeutic applications in conditions like arthritis and other inflammatory disorders .
Antimicrobial Activity
The antimicrobial effects of pyrazolo[3,4-d]pyridazine derivatives have been explored with promising results against various pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
